2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide is a valuable intermediate in the synthesis of C-nucleosides, a class of modified nucleosides with a non-glycosidic linkage between the sugar and nucleobase. These modified nucleosides can exhibit unique biological properties compared to their natural counterparts, making them potential candidates for drug development [].
Studies have shown that 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide can be used as a starting material for the synthesis of various C-nucleosides, including C-nucleoside analogues with antiviral and antitumor activities [, ].
The compound can also act as a glycosylation reagent, enabling the attachment of a sugar moiety to various organic molecules. This property finds applications in the synthesis of complex carbohydrates, which are important biological molecules involved in various cellular processes [].
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide is a chemical compound with the empirical formula C27H21NO7 and a molecular weight of 471.46 g/mol. It is classified as a C-nucleoside and serves as a significant building block in the synthesis of nucleosides. The compound features three benzoyl groups attached to the ribofuranose moiety, enhancing its stability and reactivity in various
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide exhibits notable biological activities:
The synthesis of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide typically involves:
This compound finds applications in various fields:
Studies investigating the interactions of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide with biological macromolecules have revealed:
Several compounds share structural similarities with 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose | Acetyl group instead of cyanide | Lacks the biological activity associated with cyanides |
2,3-Di-O-benzoyl-beta-D-ribofuranosyl chloride | Chlorine instead of cyanide | More reactive but less stable than the cyanide variant |
2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl cyanide | Acetyl groups instead of benzoyl | Generally less stable than benzoyl derivatives |
The presence of multiple benzoyl groups in 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide enhances its stability and solubility compared to other similar compounds. Its unique combination of structural features allows for diverse applications in medicinal chemistry that are not possible with simpler derivatives .
Irritant